3-Cyclopentyl-1-propanol
Overview
Description
3-Cyclopentyl-1-propanol: is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative where a cyclopentane ring is attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopentyl-1-propanol can be synthesized through several methods. One common method involves the reduction of 3-cyclopentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-cyclopentylpropanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclopentyl-1-propanol can undergo oxidation reactions to form 3-cyclopentylpropanal or 3-cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-cyclopentylpropane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Cyclopentylpropanal, 3-Cyclopentylpropanoic acid
Reduction: 3-Cyclopentylpropane
Substitution: 3-Cyclopentylpropyl halides, 3-Cyclopentylpropyl amines
Scientific Research Applications
Chemistry: 3-Cyclopentyl-1-propanol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hexadecyltrimethylammonium bromide reverse micelles, which are essential for NMR spectroscopy of encapsulated proteins .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding the behavior of cycloalkane derivatives in biological systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s cycloalkane ring provides stability and hydrophobic interactions, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopentanol: Similar to 3-Cyclopentyl-1-propanol but lacks the propanol group.
Cyclopentane: A simpler cycloalkane without the hydroxyl group.
3-Cyclopentylpropanal: An aldehyde derivative of this compound.
Uniqueness: this compound stands out due to its combination of a cyclopentane ring and a propanol group, providing unique chemical and physical properties
Properties
IUPAC Name |
3-cyclopentylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMXMCXCSPGCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227493 | |
Record name | Cyclopentanepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-05-5 | |
Record name | Cyclopentanepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanepropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the presence of 3-Cyclopentyl-1-propanol in the butanol fraction of Hertia intermedia suggest about its potential biological activity?
A1: The research states that the butanol fraction (BFHI) of Hertia intermedia exhibited significant phytotoxicity, reaching 100% at a concentration of 1000 μg/mL. [] While the study does not isolate the specific effects of this compound, its presence in this fraction suggests it could contribute to the observed phytotoxicity. Further research is necessary to determine its individual impact and potential mechanism of action on plant systems.
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